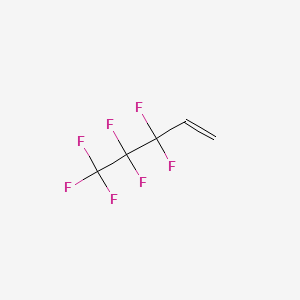

3,3,4,4,5,5,5-Heptafluoropent-1-ene

Beschreibung

The Role of Fluorine in Modulating Chemical Reactivity and Molecular Architecture

The introduction of fluorine into an organic molecule imparts a range of profound effects on its reactivity and structure. acs.orgrsc.org Fluorine's high electronegativity creates strong, polarized carbon-fluorine (C-F) bonds, which are significantly more stable than carbon-hydrogen (C-H) bonds. acs.orgnih.gov This enhanced stability can render parts of a molecule less susceptible to chemical attack, a property often exploited to block metabolic degradation in pharmaceuticals. nih.govnih.gov

Furthermore, the presence of multiple fluorine atoms, as seen in the heptafluoropentyl group of 3,3,4,4,5,5,5-heptafluoropent-1-ene, creates a strong inductive effect. This electron-withdrawing nature can significantly influence the reactivity of adjacent functional groups. rsc.org The steric bulk of fluorine atoms also plays a crucial role in defining the three-dimensional shape, or molecular architecture, of a compound, which can in turn affect its physical properties and how it interacts with other molecules. nih.gov

Strategic Importance of Highly Fluorinated Alkenes as Synthetic Building Blocks and Monomers

Highly fluorinated alkenes, such as this compound, are of immense strategic importance in synthetic chemistry. Their carbon-carbon double bond provides a reactive handle for a wide variety of chemical transformations, including addition reactions and polymerizations. numberanalytics.comrsc.org These reactions allow for the introduction of the fluorinated moiety into a diverse range of molecular scaffolds.

As monomers, these alkenes are fundamental to the creation of fluoropolymers. numberanalytics.com These polymers often exhibit exceptional properties, including high thermal stability, chemical inertness, and low surface energy, making them suitable for a wide array of applications, from non-stick coatings to high-performance electrical insulation. libretexts.org The ability to precisely control the incorporation of these fluorinated units allows for the fine-tuning of the resulting polymer's characteristics.

Current Research Landscape and Emerging Directions for this compound

Current research on this compound is focused on leveraging its unique properties for the development of advanced materials and as a key intermediate in organic synthesis. Scientists are exploring its use in the synthesis of novel fluorinated polymers with tailored properties for specific applications. Investigations into its reactivity in various chemical transformations are also a key area of focus, aiming to expand its utility as a versatile synthetic tool. thieme-connect.de

Emerging directions include the development of more efficient and sustainable methods for its synthesis. Furthermore, there is growing interest in its application in the creation of complex fluorinated molecules for the pharmaceutical and agrochemical industries, where the presence of fluorine can enhance biological activity. researchgate.netresearchgate.net The enzymatic synthesis of fluorinated compounds is also a burgeoning field, offering potential for highly selective and environmentally friendly production methods. researchgate.netnih.govthe-innovation.org

Properties of this compound

| Property | Value |

| Chemical Formula | C5H3F7 |

| IUPAC Name | This compound |

| CAS Number | 1547-26-8 |

| Molar Mass | 196.07 g/mol |

| Appearance | Liquid |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3,4,4,5,5,5-heptafluoropent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7/c1-2-3(6,7)4(8,9)5(10,11)12/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAPOTKKMIZDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895154 | |

| Record name | 3,3,4,4,5,5,5-Heptafluoropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-08-8, 71164-40-4 | |

| Record name | 3,3,4,4,5,5,5-Heptafluoro-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoropent-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoro-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071164404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,5-heptafluoropent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 71164-40-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development for 3,3,4,4,5,5,5 Heptafluoropent 1 Ene and Its Functionalized Derivatives

Direct Synthesis Approaches to 3,3,4,4,5,5,5-Heptafluoropent-1-ene

The direct formation of the double bond in this compound can be achieved through several key reaction types, including carbene-mediated transformations and elimination reactions. These methods are fundamental in constructing the hydrofluoroolefin (HFO) structure.

Carbene-Mediated Transformations Leading to Alkene Formation

Carbene intermediates, highly reactive species with a neutral divalent carbon atom, offer a pathway to alkene synthesis. The generation of carbenes from diazo precursors is a common strategy. researchgate.net These diazo compounds, stabilized by electron-withdrawing groups, can decompose to form carbenes, which then undergo reactions to form the desired alkene. researchgate.net

The formation of alkenes from diazo compounds often involves a 1,2-hydrogen migration within a carbene intermediate. However, an alternative pathway, known as rearrangement in the diazo excited state (RIES), has been proposed. researchgate.net This mechanism suggests a concerted process of nitrogen extrusion and rearrangement, potentially bypassing a discrete carbene intermediate. researchgate.net Studies on alkyl diazo esters using ultrafast time-resolved IR spectroscopy have provided evidence for the RIES mechanism, showing the rapid formation of alkene species. researchgate.net The choice between a stepwise carbene pathway and a concerted RIES pathway can be influenced by the specific structure of the diazo precursor and the reaction conditions.

Elimination Reactions for Hydrofluoroolefin Generation

Elimination reactions are a cornerstone of alkene synthesis, involving the removal of two substituents from adjacent carbon atoms. For the generation of hydrofluoroolefins like this compound, dehydrohalogenation and dehydration are the most relevant elimination strategies. byjus.com These reactions can proceed through different mechanisms, primarily E1 (unimolecular elimination) and E2 (bimolecular elimination). youtube.com

The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, followed by deprotonation to form the double bond. byjus.comlumenlearning.com This pathway is favored for tertiary and secondary alkyl halides and is often promoted by weak bases and heat. lumenlearning.com In contrast, the E2 mechanism is a one-step, concerted reaction where a strong base removes a proton simultaneously with the departure of the leaving group. youtube.com The rate of an E2 reaction depends on the concentrations of both the substrate and the base. youtube.com The choice of base and solvent is crucial in directing the outcome of an elimination reaction and minimizing competing substitution reactions. byjus.com

Synthesis of Halogenated this compound Derivatives

The introduction of halogen atoms onto the this compound backbone creates derivatives with modified properties and further synthetic utility. Specific strategies have been developed for the synthesis of brominated and chlorinated analogues.

Strategies for Brominated Analogues (e.g., 2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene)

The synthesis of 2-bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene (B1607684) can be achieved through the addition of bromine to an appropriate precursor followed by an elimination reaction. For instance, the synthesis of 1,3-diphenyl-2-bromo-2-propene-1-one involves the bromination of a chalcone (B49325) derivative to form a dibromo intermediate, which then undergoes dehydrobromination to yield the final product. google.com A similar strategy could be envisioned for the synthesis of 2-bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene, starting from a suitable unsaturated precursor.

Methodologies for Chlorinated Analogues (e.g., 2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene)

The synthesis of chlorinated hydrofluoroolefins can be accomplished through various routes. One approach involves the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base like potassium hydroxide, which generates a highly reactive difluoroethylene intermediate. nih.govresearchgate.net Another method involves the gas-phase reaction of a saturated hydrofluorocarbon with elemental chlorine under the influence of energy-rich radiation. google.com For instance, 2-chloro-1,1,1,2,3,3,3-heptafluoropropane can be selectively prepared by reacting 1,1,1,2,3,3,3-heptafluoropropane (B1665588) with chlorine gas. google.com Subsequent elimination of hydrogen fluoride (B91410) from this chlorinated intermediate could potentially yield 2-chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene. Additionally, purification methods have been developed to remove impurities from chlorinated hydrofluoroolefins, such as the distillation of 1-chloro-2,3,3,4,4,5,5-heptafluoro-1-pentene to remove water and other byproducts. scispace.com

Interactive Data Tables

Table 1: Properties of this compound and its Derivatives

| Compound Name | Molecular Formula | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C5H3F7 | 355-08-8 | 196.07 | 18.2 at 760 mmHg chemnet.com |

| 2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene | C5H2BrF7 | 2736339 (CID) | 274.97 | Not available |

| 2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene | C5H2ClF7 | Not available | 230.52 | Not available |

| 1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene | C5Cl F7 | 1759-63-3 | 248.51 | Not available |

| 2,3,3,4,4,5,5-Heptafluoro-1-pentene | C5H3F7 | 1547-26-8 | 196.07 | Not available |

Functionalization of the Alkene Moiety: Synthesis of Sulfonated Derivatives

The introduction of a sulfonate group onto the alkene moiety of this compound can yield valuable monomers for the production of specialized fluoropolymers or functional intermediates for further chemical transformations.

The Horner-Wadsworth-Emmons (HWE) or Wittig-Horner reaction is a widely utilized method for the synthesis of alkenes with a high degree of stereoselectivity, typically favoring the formation of the (E)-isomer when stabilized ylides are used. rsc.orgorganic-chemistry.org This reaction involves the condensation of a phosphonate (B1237965) carbanion with an aldehyde or ketone. numberanalytics.com For the synthesis of this compound-1-sulfonate esters, a plausible approach involves the reaction of a heptafluoropentanal with a sulfonyl-substituted phosphonate ester.

A general synthetic route would start with the preparation of a suitable phosphonate reagent, such as a dialkyl (sulfonatomethyl)phosphonate. The reaction would then proceed via the deprotonation of the phosphonate with a suitable base (e.g., NaH, NaOMe, or BuLi) to form the nucleophilic carbanion. organic-chemistry.org This carbanion would then react with heptafluoropentanal. The resulting intermediate would subsequently eliminate a phosphate (B84403) salt to yield the desired (E)-3,3,4,4,5,5,5-heptafluoropent-1-ene-1-sulfonate ester. organic-chemistry.org The use of stabilized phosphonate ylides in the HWE reaction generally leads to excellent E-selectivity. organic-chemistry.org

A series of vinyl sulfonamides have been synthesized using the Horner reaction of aldehydes and diphenylphosphorylmethanesulfonamide, consistently producing the trans isomer. organic-chemistry.org This suggests that a similar approach for this compound-1-sulfonate esters would also likely yield the (E)-isomer with high selectivity.

Table 1: Proposed Reagents for Wittig-Horner Synthesis of a Heptafluoropent-1-ene-1-sulfonate Ester

| Reactant 1 (Aldehyde) | Reactant 2 (Phosphonate) | Base | Expected Product |

| Heptafluoropentanal | Dialkyl (sulfonatomethyl)phosphonate | NaH, NaOMe, or BuLi | (E)-Alkyl this compound-1-sulfonate |

The formation of sulfonic esters can also be envisioned through nucleophilic displacement reactions. However, direct nucleophilic vinylic substitution on an unactivated alkene is generally challenging. In the context of polyfluoroarenes, nucleophilic aromatic substitution (SNAr) is a viable pathway for forming C-O bonds with alcohol nucleophiles. nih.gov This proceeds because the fluorine atoms activate the aromatic ring towards nucleophilic attack. nih.gov

For a non-aromatic system like this compound, a similar direct substitution of a vinylic fluorine or hydrogen with a sulfonate nucleophile is not straightforward. Sulfonate anions are excellent leaving groups due to their stability, which conversely makes them weak nucleophiles. youtube.com

A more plausible strategy would involve a multi-step sequence. For instance, the introduction of a better leaving group at the vinylic position, such as iodine, could facilitate a subsequent transition metal-catalyzed cross-coupling reaction with a sulfinate salt to form the corresponding vinyl sulfone, which could then potentially be converted to a sulfonate ester. Iodofluorination of alkenes followed by substitution reactions with various nucleophiles has been demonstrated as a viable synthetic route. organic-chemistry.org

Stereochemical Control in this compound Synthesis

Achieving stereochemical control is crucial in the synthesis of substituted alkenes as the (E) and (Z) isomers can exhibit different physical and chemical properties. For the synthesis of derivatives of this compound, several methods can be employed to control the geometry of the double bond.

As mentioned previously, the Horner-Wadsworth-Emmons reaction is known for its high (E)-selectivity when using stabilized phosphonate carbanions. organic-chemistry.org The reaction mechanism involves a transition state that minimizes steric interactions, leading to the preferential formation of the trans-alkene. organic-chemistry.org Therefore, employing the HWE reaction for the synthesis of sulfonated or other functionalized derivatives of this compound would be a primary strategy for obtaining the (E)-isomer.

Other advanced methods for the stereocontrolled synthesis of fluoroalkenes include:

Addition/elimination reactions: A stereocontrolled method for preparing bromofluoroalkenes with up to >97:3 stereoselectivity has been reported, which could be adapted for the synthesis of precursors to this compound derivatives. acs.org

Directed Catalysis: Gold(I)-catalyzed hydrofluorination of alkynes in the presence of a directing group can lead to the regio- and stereoselective formation of (Z)-vinyl fluorides. nih.govnih.govacs.org This approach could potentially be applied to synthesize specific stereoisomers of functionalized heptafluoropentenes.

Chiral Auxiliaries: The use of chiral auxiliaries, such as Ellman's imine and Oppolzer's sultam, has been successfully applied in the diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres. rsc.org

Table 2: Comparison of Methods for Stereochemical Control in Fluoroalkene Synthesis

| Method | Typical Selectivity | Key Features |

| Horner-Wadsworth-Emmons | High (E)-selectivity | Utilizes stabilized phosphonate carbanions. organic-chemistry.org |

| Addition/Elimination | High (Z)-selectivity | Involves silylated difluorostyrene (B1617740) derivatives. acs.org |

| Directed Au(I) Catalysis | High (Z)-selectivity | Requires a directing group on the alkyne substrate. nih.govnih.govacs.org |

| Chiral Auxiliaries | High diastereoselectivity | Employs removable chiral groups to control stereochemistry. rsc.org |

Process Intensification and Scalability in Laboratory Synthesis

The transition from laboratory-scale synthesis to larger-scale production requires the development of robust, efficient, and scalable processes. Process intensification aims to achieve this by, for example, using continuous flow reactors and enabling technologies that enhance reaction rates and simplify workup procedures. frontiersin.org

For the synthesis of this compound and its derivatives, several process intensification strategies can be considered:

Continuous Flow Synthesis: Performing reactions in continuous flow reactors, such as microreactors, can offer significant advantages over traditional batch processes. These include improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for straightforward automation and scale-up. frontiersin.orgmdpi.comresearchgate.net The synthesis of fluoroalkenes like tetrafluoroethylene (B6358150) (TFE) and hexafluoropropylene (HFP) has been successfully demonstrated in microreactors. mdpi.comresearchgate.net

Enabling Technologies: The use of ultrasound (sonication) has been shown to improve the yields and reduce reaction times for Wittig-Horner reactions. mdpi.comnih.gov This is attributed to the enhanced mixing and mass transfer provided by acoustic cavitation. mdpi.com Applying sonication to the synthesis of sulfonated derivatives of this compound could lead to a more efficient process.

Streamlined Protocols: The development of "pipeline" strategies that combine multiple reaction steps in a one-pot or telescopic manner can significantly improve efficiency and reduce waste. A streamlined synthesis for fluoroalkenyl arenes has been reported to be scalable to the gram level. nih.gov

The implementation of these process intensification techniques can lead to a more sustainable and economically viable synthesis of this compound and its functionalized derivatives.

Chemical Reactivity and Mechanistic Investigations of 3,3,4,4,5,5,5 Heptafluoropent 1 Ene

Electrophilic and Nucleophilic Addition Reactions to the Fluorinated Olefin

The chemical behavior of the carbon-carbon double bond in 3,3,4,4,5,5,5-heptafluoropent-1-ene is profoundly influenced by the powerful electron-withdrawing effect of the adjacent heptafluoropropyl group. ontosight.ai This substituent significantly reduces the electron density of the olefin, a characteristic that governs its reactivity towards electrophiles and nucleophiles. Consequently, the double bond is generally deactivated towards electrophilic addition reactions. libretexts.org Such reactions, which typically involve the attack of an electron-poor species, are disfavored due to the already electron-deficient nature of the alkene. libretexts.org For an electrophilic addition to proceed, it would likely require highly reactive electrophiles or harsh reaction conditions. libretexts.orglibretexts.org

Conversely, the electron-poor character of the double bond makes this compound a prime candidate for nucleophilic addition reactions. Nucleophiles, being electron-rich species, are drawn to the internal carbon (C2) of the double bond. This regioselectivity is dictated by the formation of the most stable carbanion intermediate. Attack at the C2 position results in a negative charge on the terminal carbon (C1), which is stabilized by the strong inductive effect of the neighboring fluorine atoms.

Radical Pathways and Polymerization Initiation Mechanisms

This compound is a monomer that can participate in radical reactions, most notably to form fluoropolymers. ontosight.ai The process of polymerization is typically initiated by the generation of free radicals from an initiator molecule, such as benzoyl peroxide, often under heat. openstax.org The mechanism follows a chain reaction pattern involving three key stages: initiation, propagation, and termination. openstax.org

Initiation: The process begins when the initiator generates a free radical, which then attacks the carbon-carbon double bond of the heptafluoropentene monomer. openstax.org The addition of this radical is predicted to occur preferentially at the less substituted terminal carbon (C1). This regioselectivity leads to the formation of a new, more stable secondary radical on the internal carbon (C2), which is stabilized by the adjacent electron-withdrawing heptafluoropropyl group.

Propagation: The newly formed carbon radical adds to another monomer molecule, extending the polymer chain and regenerating a radical at the end of the growing chain. openstax.org This step repeats hundreds or thousands of times to build the full polymer. openstax.org

Termination: The growth of the polymer chain ceases when the reactive radical is consumed, for instance, by the combination of two growing chains. openstax.org

The resulting fluoropolymers are known for properties such as chemical inertness and durability, making them valuable in materials science. ontosight.ai

Catalytic Transformations Involving this compound

Efficiency of Pauson-Khand Reactions with Fluorinated Alkenyl Substrates.uwindsor.ca

The Pauson-Khand reaction is a significant transformation in organic synthesis, enabling the construction of cyclopentenone rings through a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, mediated by a metal catalyst like dicobalt octacarbonyl. nih.govwikipedia.orgbeilstein-journals.org The efficiency of this reaction is, however, highly dependent on the electronic nature of the substrates. When fluorinated alkenes such as this compound are used, their reactivity is often diminished. nih.govbeilstein-journals.org

The presence of the strongly electron-withdrawing heptafluoropropyl group on the pentene backbone has a significant deactivating effect on the double bond. nih.govnih.gov This deactivation makes the crucial initial step of the reaction—the coordination of the alkene to the cobalt catalyst—less favorable. uwindsor.canih.gov As a result, Pauson-Khand reactions involving such fluorinated olefins generally exhibit poor reactivity, leading to low yields of the desired cyclopentenone product, often below 35%. beilstein-journals.org To overcome this, more forceful reaction conditions or modified, more reactive catalysts may be necessary. wikipedia.org

| Alkenyl Substrate Type | General Reactivity in Pauson-Khand Reaction | Typical Yield | Reason for Reactivity Level |

|---|---|---|---|

| Non-fluorinated Alkene (e.g., Ethylene, Norbornene) | High | Good to Excellent | Electron-rich double bond readily coordinates to the metal catalyst. wikipedia.orgbeilstein-journals.org |

| Fluorinated Alkene (e.g., this compound) | Low | Poor (<35%) | Electron-withdrawing fluorine groups deactivate the double bond, hindering catalyst coordination. beilstein-journals.orgnih.gov |

Transition Metal-Catalyzed Cross-Coupling and Metathesis Reactions.libretexts.org

Transition metal-catalyzed reactions, including cross-coupling and metathesis, are powerful tools for forming new carbon-carbon bonds and are applicable to the synthesis of complex fluorinated molecules. nih.govbeilstein-journals.org These methods offer pathways to functionalize fluorinated olefins like this compound, which can serve as valuable building blocks. ontosight.ai

A significant challenge in olefin synthesis is controlling the geometry of the resulting double bond. Stereodivergent synthesis addresses this by enabling the selective formation of either the (E)- or (Z)-isomer from the same starting materials, simply by modifying the catalytic system. nih.gov While specific applications to this compound are not widely detailed, the established principles for other fluorinated olefins are applicable. For instance, in olefin cross-metathesis, the choice of a specific ruthenium catalyst can direct the stereochemical outcome. nih.gov Similarly, in palladium-catalyzed cross-coupling reactions, the stereochemistry can often be controlled by the choice of ligands, additives, and other reaction parameters. nih.gov

| Reaction Type | Catalyst System | Goal | Key Factors for Stereocontrol |

|---|---|---|---|

| Olefin Cross-Metathesis | Ruthenium-based catalysts (e.g., Grubbs' catalysts) | Selective formation of (E)- or (Z)-isomers | Catalyst structure, substrate sterics, reaction conditions. nih.gov |

| Suzuki Coupling | Palladium catalyst with various phosphine (B1218219) ligands | Stereoselective formation of cross-coupled products | Choice of ligand, base, and solvent. nih.gov |

| Heck Reaction | Palladium catalyst with various ligands | Stereoselective formation of substituted alkenes | Ligand selection, additives, temperature. nih.gov |

Pericyclic Reactions and Intramolecular Rearrangements

Pericyclic reactions, which proceed through a cyclic transition state, represent a key class of transformations in organic chemistry. For this compound, the possibility of intramolecular rearrangements, such as hydrogen shifts, warrants theoretical investigation.

While direct experimental or computational studies on researchgate.netwikipedia.org-hydrogen shifts in this compound are not extensively documented, ab initio computational studies on related fluorinated pentadiene systems provide significant insights. A notable study on (3Z)-1,1,2,3,4,5,5-heptafluoropenta-1,3-diene using density functional theory (DFT) at the Becke3LYP/6-31G* level of theory has elucidated the profound effect of fluorine substitution on the energetics of researchgate.netwikipedia.org-hydrogen shifts. researchgate.netnsf.gov

In the unsubstituted (3Z)-penta-1,3-diene, the researchgate.netwikipedia.org-hydrogen shift proceeds through a concerted, suprafacial pathway with a calculated activation energy that is in qualitative agreement with experimental findings. The introduction of fluorine atoms, which are strongly electron-withdrawing, has a significant impact on the stability of the aromatic-like transition state of this pericyclic reaction. Generally, the presence of electron-withdrawing groups destabilizes the electron-rich π system of the transition state, leading to an increase in the activation energy for the researchgate.netwikipedia.org-hydrogen shift. researchgate.netnsf.gov

This destabilizing effect is a direct consequence of the inductive and mesomeric effects of the fluorine substituents, which decrease the electron density within the cyclic array of atoms involved in the transition state. researchgate.netnsf.gov The study of various fluorinated pentadienes has shown that the magnitude of this increase in the activation barrier is dependent on the position and number of fluorine substituents.

For a hypothetical researchgate.netwikipedia.org-hydrogen shift to occur in a system derived from this compound, the molecule would first need to isomerize to a conjugated diene. The high degree of fluorination on the pentyl chain would be expected to significantly raise the energy barrier for such a rearrangement compared to non-fluorinated analogs.

Computational studies on substituted pentadienes have systematically explored the influence of various substituents on the energetics of pericyclic reactions. researchgate.netnsf.gov These studies consistently demonstrate that the electronic nature of the substituents plays a crucial role in modulating the activation energy of these transformations.

Electron-donating groups, in contrast to the electron-withdrawing nature of fluorine, tend to stabilize the aromatic transition state of researchgate.netwikipedia.org-hydrogen shifts, thereby lowering the activation energy. The table below, derived from computational studies on substituted pentadienes, illustrates the impact of different substituents on the activation energy for the researchgate.netwikipedia.org-hydrogen shift.

Table 1: Calculated Activation Energies for the researchgate.netwikipedia.org-Hydrogen Shift in Substituted (3Z)-Penta-1,3-dienes

| Substituent at C3 | Activation Energy (kcal/mol) |

|---|---|

| H | 26.9 |

| F | 31.5 |

| OCH₃ | 23.8 |

Data derived from ab initio calculations at the Becke3LYP/6-31G level of theory.* researchgate.net

The data clearly show that a fluorine substituent at the C3 position increases the activation barrier by 4.6 kcal/mol relative to the unsubstituted pentadiene, while a methoxy (B1213986) group, an electron-donating group, lowers it by 3.1 kcal/mol. This trend underscores the significant electronic control exerted by substituents on the feasibility of such pericyclic reactions. For this compound, the cumulative electron-withdrawing effect of the seven fluorine atoms would be expected to render a concerted, thermal researchgate.netwikipedia.org-hydrogen shift highly unfavorable under normal conditions.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The reactivity of the double bond in this compound is profoundly influenced by the strongly electron-withdrawing C₃F₇ group. This electronic bias dictates the chemo-, regio-, and stereoselectivity of addition reactions.

Due to the significant polarization of the C=C bond, with a partial positive charge on the C2 carbon, this compound is highly susceptible to nucleophilic attack. In contrast, electrophilic additions are generally disfavored due to the electron-deficient nature of the double bond.

In a hypothetical nucleophilic addition of a generic nucleophile (Nu⁻), the attack would be expected to occur at the C2 position, leading to the formation of a carbanion at the C1 position. Subsequent protonation would yield the corresponding adduct.

Regarding regioselectivity , in the addition of a protic acid (HX), the reaction would deviate from the typical Markovnikov's rule observed for electron-rich alkenes. libretexts.org The proton would preferentially add to the carbon atom that can better accommodate the resulting positive charge. In this case, the electron-withdrawing heptafluoropropyl group would destabilize a carbocation at the C2 position. Therefore, protonation would likely occur at the C1 carbon, leading to a more stable secondary carbocation at C2, which is still destabilized but less so than the alternative. However, given the strong deactivation of the double bond towards electrophiles, such reactions are expected to be sluggish and may require harsh conditions. libretexts.org

The stereoselectivity of additions to this compound would be influenced by the steric bulk of the heptafluoropropyl group and the specific reaction mechanism. For reactions proceeding through a cyclic intermediate, such as certain cycloadditions, a high degree of stereocontrol can be anticipated.

Cycloaddition reactions , such as [4+2] and [2+2] cycloadditions, are also plausible with this compound. wikipedia.orglibretexts.org The electron-deficient nature of the double bond makes it a good dienophile or dipolarophile in reactions with electron-rich dienes or dipoles, respectively. organic-chemistry.org The regioselectivity of such cycloadditions would be governed by the frontier molecular orbital interactions between the reactants.

Polymerization Chemistry and Macromolecular Engineering of 3,3,4,4,5,5,5 Heptafluoropent 1 Ene

Homopolymerization Characteristics and Polymerization Kinetics

Detailed experimental studies on the homopolymerization characteristics and specific polymerization kinetics of 3,3,4,4,5,5,5-heptafluoropent-1-ene are not extensively documented in publicly available scientific literature. However, the polymerization behavior of highly fluorinated olefins is generally influenced by the strong electron-withdrawing effects of the fluorine atoms, which can affect the reactivity of the double bond.

Copolymerization Studies of this compound with Co-Monomers

Copolymerization is a common strategy to tailor the properties of fluoropolymers, combining the attributes of two or more different monomers. researchgate.net This approach can create materials ranging from thermoplastics to elastomers with customized properties like solubility, adhesion, and cure-site functionality. researchgate.netadvancedsciencenews.com

Specific research detailing the synthesis and characterization of fluorinated copolymers using this compound as a comonomer is limited in the reviewed literature. Generally, the synthesis of fluorinated copolymers can be achieved through various methods, including radical polymerization, organometallic-mediated radical polymerization (OMRP), and metathesis polymerization. advancedsciencenews.comrsc.orgmdpi.com

For instance, studies on other fluorinated monomers show that copolymerization of fluoroalkenes with non-halogenated olefins like vinyl ethers can lead to alternating copolymers. researchgate.netadvancedsciencenews.com The synthesis of such copolymers often involves careful selection of initiators and reaction conditions to control the incorporation of the fluorinated monomer into the polymer chain. advancedsciencenews.com Characterization of the resulting copolymers typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine composition and microstructure, Gel Permeation Chromatography (GPC) for molecular weight analysis, and Differential Scanning Calorimetry (DSC) to assess thermal properties like glass transition temperature. mdpi.com

Monomer reactivity ratios (r₁ and r₂) are critical parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or the other monomer. researchgate.net These ratios determine the composition and sequence distribution of the resulting copolymer. researchgate.net The IUPAC recommends robust methods for determining reactivity ratios from copolymer composition data, often involving experiments at various initial monomer feed compositions. rsc.org

There is no specific experimental data available for the monomer reactivity ratios of this compound in copolymerization systems. The determination of these values would require systematic copolymerization experiments with various comonomers, followed by analysis of the resulting copolymer composition, for example, using in-line NMR spectroscopy. acs.org The values of r₁ and r₂ would indicate whether the copolymerization tends toward random, alternating, or block-like structures. advancedsciencenews.com For many fluoroalkenes, which are electron-withdrawing, copolymerization with electron-donating monomers often leads to a strong tendency for alternation (r₁ and r₂ approaching 0). researchgate.net

Advanced Polymerization Techniques

Advanced polymerization techniques offer alternative routes to synthesize fluoropolymer materials, often with unique architectures and properties, such as thin films.

Plasma-enhanced chemical vapor deposition (PECVD) is a versatile technique used to deposit thin, often highly cross-linked, polymer films from a vapor phase onto a substrate. hzo.comwikipedia.org This method is particularly well-suited for fluorinated monomers, including potentially this compound, to create fluorocarbon films with desirable properties like low dielectric constant, chemical inertness, and hydrophobicity. aip.orgresearchgate.net

In the PECVD process, an electric field energizes the monomer gas, creating a plasma containing electrons, ions, and free radicals. wikipedia.org These energetic species react and polymerize on the substrate surface, forming a uniform, pinhole-free film. worldscientific.com This technique can be performed using various fluorinated precursors, such as hexafluoropropylene oxide (HFPO) and tetrafluoroethane, to produce films with properties that can be finely tuned by controlling the plasma conditions. core.ac.ukmdpi.com The resulting films are often amorphous and can be applied to a wide range of substrates for applications in microelectronics, protective coatings, and biomedical devices. researchgate.netmdpi.comelsevierpure.com

The properties of plasma-polymerized films are strongly dependent on the plasma conditions, which influence the fragmentation of the monomer and the subsequent polymer structure. Key parameters include RF power, pressure, monomer flow rate, and gas composition.

RF Power: Increasing the radio frequency (RF) power generally leads to greater fragmentation of the precursor molecule. aip.org This can result in films with a higher degree of cross-linking and altered chemical composition. For example, in some fluorocarbon plasmas, higher power can decrease the refractive index of the deposited film. aip.org

Pressure and Flow Rate: The pressure in the reactor and the monomer flow rate affect the residence time of species in the plasma and the deposition rate. These parameters can influence the surface morphology and roughness of the film. researchgate.net

Gas Composition: The addition of other gases to the plasma, such as hydrogen (H₂) or argon (Ar), can significantly alter the polymer architecture. Adding hydrogen to a fluorocarbon plasma can reduce intrinsic stress in the film and increase its hardness due to a higher cross-linking density. aip.org

Pulsed Plasma: Using a pulsed plasma, where the power is modulated on and off, can reduce ion bombardment and allow for more control over the polymerization process. This can lead to films with a chemical structure that more closely resembles the original monomer. core.ac.ukresearchgate.net

The following table summarizes the influence of various plasma parameters on the properties of fluorocarbon thin films, based on studies of different fluorinated precursors.

| Parameter | Effect on Film Properties | Reference(s) |

| RF Power Density | Can significantly alter the refractive index; higher power may lead to more fragmentation and cross-linking. | aip.org |

| H₂/CF₃H Feed Ratio | Increasing hydrogen content can decrease tensile stress and increase film hardness. | aip.org |

| Pulsed Plasma (On/Off Time) | Can reduce dangling bond concentrations, leading to more stable films. | core.ac.uk |

| Deposition Time | Affects film thickness and can influence surface morphology. | researchgate.net |

| Plasma Duty Cycle (in Pulsed Mode) | Influences the wettability and morphology of the resulting polymer coating. | researchgate.net |

These findings illustrate that by carefully controlling the plasma conditions during the polymerization of a monomer like this compound, it would be possible to engineer thin films with a wide range of tailored physical and chemical properties.

Plasma Polymerization for Thin Film Deposition from this compound

Design and Synthesis of this compound-Derived Polymers for Specific Material Functions

Polymers derived from fluorinated alkenes such as this compound are noted for their chemical inertness, thermal stability, and low surface energy. These properties make them prime candidates for advanced materials. However, to be used in specialized applications like energy conversion and storage, their inherent inertness must be overcome by incorporating specific functional groups into the polymer architecture. This functionalization allows for the tailoring of material properties to meet the demands of highly specific technological applications.

Precursors for Proton Exchange Membrane (PEM) Development

One of the most critical applications for functionalized fluoropolymers is in the fabrication of proton exchange membranes (PEMs), which are the central component of PEM fuel cells. The primary role of a PEM is to conduct protons from the anode to the cathode while preventing the crossover of fuel (like hydrogen) and oxidant (oxygen). An ideal PEM must exhibit high proton conductivity, excellent chemical and thermal stability, robust mechanical properties, and low gas permeability.

While a polymer backbone derived from this compound would provide the necessary stability due to its strong carbon-fluorine bonds, it is inherently non-ionic and thus cannot conduct protons. To transform it into a viable PEM precursor, the polymer must be chemically modified to include acidic functional groups. These groups, typically sulfonic acid (–SO₃H) or phosphonic acid (–PO(OH)₂), provide the mobile protons required for ionic conductivity.

Strategic Incorporation of Acidic Moieties within Fluoropolymer Structures

Post-Polymerization Modification: The Grafting Approach

A versatile and widely studied method is the modification of a pre-existing, inert fluoropolymer film. psi.ch This typically involves a "grafting" process where new polymer chains are grown from the main backbone. For PEM applications, this is a multi-step process:

Activation: The inert fluoropolymer film is activated using high-energy radiation, such as gamma rays or an electron beam. psi.ch This process creates radical sites on the polymer backbone.

Grafting: The activated film is exposed to a vinyl monomer, most commonly styrene (B11656). The styrene polymerizes from the radical sites, forming polystyrene chains covalently bonded to the fluoropolymer backbone. researchgate.netmdpi.com

Sulfonation: The grafted polymer is then treated with a strong sulfonating agent, such as chlorosulfonic acid or concentrated sulfuric acid. This reaction introduces sulfonic acid groups onto the phenyl rings of the grafted polystyrene chains. researchgate.net

This method allows for precise control over the density of acidic sites by managing the degree of grafting. researchgate.net Radiation-induced grafting is an attractive technique because it can be applied to commercially available, mechanically robust fluoropolymer films. researchgate.net

Table 1: Representative Post-Polymerization Grafting Strategy for PEM Synthesis

| Step | Description | Reactants/Conditions | Resulting Structure |

| 1. Base Polymer | An inert, stable fluoropolymer film (e.g., based on Poly(tetrafluoroethylene-co-hexafluoropropylene) (FEP) or Poly(vinylidene fluoride) (PVDF)). researchgate.netmdpi.com | Fluoropolymer Film | –(CF₂-CF₂)n–(CF(CF₃)-CF₂)m– |

| 2. Activation | Creation of radical sites on the polymer backbone. psi.ch | γ-ray or E-beam Irradiation | –(CF₂-CF•)– |

| 3. Grafting | Polymerization of styrene from the activated sites. researchgate.net | Styrene Monomer | Fluoropolymer with Polystyrene Grafts |

| 4. Sulfonation | Introduction of sulfonic acid groups onto the polystyrene grafts. researchgate.netmdpi.com | Chlorosulfonic Acid or H₂SO₄ | –(Graft-[C₆H₄-SO₃H]) |

Direct Copolymerization

An alternative strategy involves the direct copolymerization of the primary fluoroalkene (like tetrafluoroethylene) with a specialized functional comonomer that already contains a protected acid group. sigmaaldrich.com The most common functional comonomers are perfluorinated vinyl ethers that have a terminal sulfonyl fluoride (B91410) (–SO₂F) group. sigmaaldrich.com

The key steps in this approach are:

Copolymerization: The main fluoroalkene monomer is copolymerized with the sulfonyl fluoride-containing comonomer, typically via a free-radical process. This creates a polymer with a stable perfluorinated backbone and regularly spaced side chains ending in –SO₂F groups.

Hydrolysis: The resulting polymer is processed into a thin membrane and then hydrolyzed, usually with a basic solution (e.g., potassium hydroxide) followed by an acid wash. This converts the sulfonyl fluoride groups into the desired sulfonic acid (–SO₃H) groups.

This method is used to produce industry-standard perfluorosulfonic acid (PFSA) ionomers like Nafion®. sigmaaldrich.com It results in a well-defined structure with the acidic groups located at the end of flexible side chains, which facilitates the formation of efficient proton-conducting channels within the membrane.

Table 2: Direct Copolymerization Strategy for PFSA Ionomer Synthesis

| Step | Description | Key Monomers | Intermediate/Final Structure |

| 1. Copolymerization | Free-radical polymerization to form the precursor polymer. sigmaaldrich.com | Tetrafluoroethylene (B6358150) (TFE) and a Perfluorovinyl Ether Sulfonyl Fluoride | Polymer with –(O-CF₂-CF(CF₃))ₙ–O-CF₂-CF₂-SO₂F side chains |

| 2. Hydrolysis | Conversion of sulfonyl fluoride groups to sulfonic acid groups. sigmaaldrich.com | Base (e.g., KOH), followed by Acid (e.g., HNO₃) | Polymer with –(O-CF₂-CF(CF₃))ₙ–O-CF₂-CF₂-SO₃H side chains |

Both strategies successfully integrate proton-conducting acidic moieties into a stable fluoropolymer framework, creating materials with the potential for high performance in fuel cell applications. The choice of method depends on the desired final properties, cost considerations, and the specific fluorinated monomers available.

Computational and Theoretical Investigations of 3,3,4,4,5,5,5 Heptafluoropent 1 Ene

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental electronic properties of molecules. ijcce.ac.irresearchgate.net For 3,3,4,4,5,5,5-heptafluoropent-1-ene, these methods provide a detailed picture of how the extensive fluorination shapes its molecular orbitals and charge distribution.

The presence of seven fluorine atoms on the pentene backbone profoundly alters the electronic nature of the carbon-carbon double bond (the π-system). Fluorine is the most electronegative element, leading to a strong inductive withdrawal of electron density through the sigma (σ) bonds. ontosight.ai This effect polarizes the C-F bonds and causes the carbon atoms attached to them to become significantly electron-deficient. nih.gov

Table 1: Summary of Fluorine's Electronic Influence on the Alkene Pi-System

| Electronic Effect | Description | Consequence for this compound |

| Inductive Effect (-I) | Strong withdrawal of electron density through the sigma-bond framework due to fluorine's high electronegativity. | Creates a significant electron deficiency (positive partial charge) on the carbon backbone, especially at C3 and C4. |

| Mesomeric Effect (+M) | Weaker donation of electron density from fluorine's lone pairs into the adjacent π-system. | Partially counteracts the inductive effect, but the withdrawal effect dominates, resulting in an electron-poor π-system. |

| Overall Impact | The inductive withdrawal strongly outweighs the mesomeric donation. | The C=C double bond is highly polarized and electron-deficient, altering its characteristic reactivity from nucleophilic to electrophilic. |

Theoretical Prediction of Reactivity Profiles

Computational chemistry provides essential tools for predicting how and how fast a molecule will react. By modeling reaction pathways, chemists can determine the feasibility of a chemical transformation before attempting it in a laboratory. arxiv.orgresearchgate.net

A chemical reaction proceeds from reactants to products through a high-energy, unstable state known as the transition state. khanacademy.orglibretexts.org The energy required to reach this state from the reactants is called the activation energy (ΔG‡ or Ea). khanacademy.orglibretexts.org A higher activation energy corresponds to a slower reaction rate. khanacademy.org

Computational methods can precisely calculate the geometries of these fleeting transition states and their corresponding activation energies. researchgate.net For this compound, key reactions would include additions across the double bond. Theoretical calculations would focus on determining the activation energies for electrophilic, nucleophilic, and radical additions to understand which reaction type is kinetically favored. For instance, due to the electron-deficient nature of the double bond, the activation energy for nucleophilic attack is expected to be significantly lower than for electrophilic attack.

Table 2: Illustrative Data from a Hypothetical Reactivity Calculation

| Reaction Type | Proposed Reactant | Calculated Activation Energy (ΔG‡, kcal/mol) | Transition State Description |

| Nucleophilic Addition | Methoxide (CH₃O⁻) | Value A | The nucleophile approaches the terminal carbon (C1) of the double bond, with partial bond formation evident. The C=C bond is elongated and polarized. |

| Radical Addition | Bromine radical (Br•) | Value B | The radical approaches the double bond, forming a partial C-Br bond and leading to a radical intermediate. |

| Electrophilic Addition | HBr | Value C | The H atom of HBr approaches the π-bond, leading to a high-energy carbocationic transition state. This value is expected to be high. |

Note: Values A, B, and C are placeholders for data that would be generated by specific quantum chemical calculations.

Beyond single activation energies, computational modeling can map out the entire energy landscape of a reaction mechanism, including all intermediates and transition states. arxiv.orgmdpi.com This process, often referred to as exploring the potential energy surface, provides a step-by-step narrative of the chemical transformation. arxiv.org For a molecule like this compound, computational models could be used to investigate complex, multi-step reactions. For example, in a base-catalyzed addition of an alcohol, modeling could confirm whether the reaction proceeds via a concerted mechanism or a stepwise pathway involving a carbanionic intermediate, and identify the rate-limiting step of the entire process. mdpi.com

Conformational Analysis and Stereochemical Considerations

Conformational analysis examines the different three-dimensional shapes a molecule can adopt due to rotation around its single bonds. researchgate.netbiomedres.us The fluorinated alkyl chain in this compound imposes significant steric and electrostatic constraints on its possible conformations. The bulky fluorine atoms and the strong repulsion between the electron clouds of the CF₂ groups dictate the molecule's preferred shape.

Detailed conformational analysis, often combining computational modeling with experimental NMR data, reveals that fluorinated chains have distinct conformational preferences. nih.gov For the C3-C4 bond in this compound, rotation would be highly restricted. The molecule would likely adopt a staggered conformation to minimize the powerful gauche interactions and dipole-dipole repulsions between the CF₂ groups. Furthermore, the polarity of the solvent can significantly influence the conformational equilibrium; more polar solvents can stabilize conformers with larger dipole moments. nih.gov

Advanced Computational Methods for Fluorinated Alkenes

The study of complex fluorinated molecules like this compound benefits from the application of advanced computational methods. While DFT is a workhorse, higher-level methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) are often required for more accurate energy calculations, especially for systems with complex electronic effects. researchgate.net

To accurately model reactions in solution, continuum solvation models (e.g., PCM, SMD) are integrated into the calculations to account for the bulk electrostatic effects of the solvent. researchgate.net For a more dynamic picture, Ab Initio Molecular Dynamics (AIMD) simulations can be employed. arxiv.org AIMD allows chemists to watch reaction pathways unfold in real-time at the atomic level without pre-supposing a specific reaction coordinate, which is invaluable for discovering unexpected reaction mechanisms or intermediates. arxiv.org These advanced techniques are crucial for building a comprehensive and predictive understanding of the chemistry of fluorinated alkenes. numberanalytics.com

Research Applications and Future Prospects for 3,3,4,4,5,5,5 Heptafluoropent 1 Ene in Chemical Science

Strategic Use as a Synthetic Building Block for Complex Fluorinated Organic Molecules

The carbon-carbon double bond in 3,3,4,4,5,5,5-heptafluoropent-1-ene, in conjunction with its highly fluorinated tail, makes it a versatile precursor for the synthesis of more intricate fluorinated molecules. ontosight.ai The reactivity of the double bond allows for a variety of addition reactions, enabling the introduction of the heptafluoropentyl group into a wide range of molecular architectures. This strategic functionalization is a key aspect of its utility as a building block.

Rational Design of Intermediates for Materials Science Applications

The concept of "rational design" involves the deliberate and strategic synthesis of molecules with specific, predetermined properties. In materials science, this approach is crucial for creating materials with tailored functionalities. While specific, documented examples of the direct use of this compound in the rational design of complex intermediates are not extensively detailed in publicly available research, the principles of organofluorine chemistry suggest its significant potential.

The incorporation of the heptafluoropentyl group can be strategically employed to modify the properties of resulting materials. For instance, the high electronegativity and low polarizability of fluorine atoms can impart desirable characteristics such as thermal stability, chemical inertness, and hydrophobicity. These properties are highly sought after in the development of advanced polymers, coatings, and other functional materials. ontosight.ai

Contributions to Advanced Materials Research

The primary contribution of this compound to advanced materials research lies in its potential role as a monomer or co-monomer in the synthesis of fluoropolymers. ontosight.ai Fluoropolymers are a class of polymers renowned for their exceptional properties, including high-temperature resistance, excellent chemical resistance, and low surface energy. These characteristics make them indispensable in a variety of high-performance applications, from non-stick coatings to components in the aerospace and chemical industries.

While specific research detailing the polymerization of this compound is not widely published, its structural similarity to other fluorinated alkenes that are used in polymerization suggests its suitability for creating novel fluoropolymers with potentially unique property profiles. The presence of the heptafluoropentyl side chain could influence the polymer's morphology, solubility, and processing characteristics.

Emerging Research Avenues in Organofluorine Chemistry

Organofluorine chemistry is a rapidly expanding field, driven by the unique and often beneficial effects of fluorine substitution on molecular properties. Emerging research avenues for this compound are likely to focus on leveraging its distinct reactivity to develop novel synthetic methodologies.

One area of interest is the exploration of its participation in various cycloaddition reactions. The electron-deficient nature of the double bond, influenced by the adjacent fluorinated alkyl chain, could make it a suitable partner for a range of dienes and other reactive species. This could lead to the synthesis of novel, highly fluorinated cyclic and heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Furthermore, the development of new catalytic systems that can selectively functionalize the C-H bonds of the vinyl group or the C-F bonds of the heptafluoropentyl tail would open up new possibilities for creating a diverse array of complex fluorinated molecules from this relatively simple starting material.

Interdisciplinary Research Potential Involving this compound

The unique properties imparted by the heptafluoropentyl group suggest that this compound has significant potential for interdisciplinary research. For example, in the field of biomedical materials, polymers derived from this compound could be investigated for their biocompatibility and potential use in medical implants or drug delivery systems, where chemical inertness and biostability are paramount.

In the realm of electronics, the low dielectric constant and high thermal stability of materials incorporating the heptafluoropentyl moiety could be advantageous for applications in microelectronics as insulating layers or encapsulants. The rational design of such materials, drawing on expertise from both chemistry and materials engineering, represents a promising interdisciplinary research direction.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C₅H₃F₇ |

| Molecular Weight | 196.07 g/mol |

| Boiling Point | 30-31 °C |

| Density | 1.357 g/cm³ |

| CAS Number | 355-08-8 |

Q & A

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of ¹H-NMR and ¹⁹F-NMR to confirm regiochemistry and fluorine substitution patterns. For example, the (E)-ethyl sulfonate derivative exhibits distinct ¹H-NMR signals at δ 1.4–1.6 ppm (CH₃) and δ 4.3–4.5 ppm (CH₂ adjacent to sulfonate), while ¹⁹F-NMR resolves CF₃ and CF₂ groups between δ −70 to −85 ppm . Coupled with FT-IR (C-F stretching at 1100–1250 cm⁻¹), these methods validate structural fidelity and purity (>98%) for downstream applications.

Advanced Research Questions

Q. What challenges arise in copolymerizing this compound with tetrafluoroethylene (TFE) under radiation-induced conditions, and how can they be mitigated?

- Methodological Answer : Radiation-induced copolymerization at high pressures (10–50 MPa) produces amorphous fluoropolymers with irregular chain branching, leading to reduced crystallinity. Challenges include:

- Side reactions : Competing homopolymerization of TFE. Mitigate by optimizing monomer feed ratios (e.g., 1:3 heptafluoropentene:TFE) and γ-irradiation doses (5–20 kGy) .

- Thermal stability : The resulting copolymers exhibit glass transition temperatures (Tg) between 80–100°C, lower than pure polytetrafluoroethylene (PTFE). Characterize via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to tailor end-use stability .

Q. How do discrepancies in reported synthetic yields of this compound derivatives from dehydrofluorination reactions arise, and what analytical approaches resolve them?

- Methodological Answer : Yield variations (e.g., 60–85%) stem from:

- Incomplete precursor conversion : Trace moisture in KOH promotes hydrolysis over dehydrofluorination. Use Karl Fischer titration to ensure <50 ppm moisture in reagents .

- Byproduct formation : Undetected isomers (e.g., 1-pentene vs. 2-pentene derivatives). Resolve via GC-MS or 2D-NMR (HSQC) to distinguish regioisomers .

- Quantitative monitoring : Implement in situ Raman spectroscopy to track reaction progress and optimize termination points.

Q. What role does this compound play in the development of proton exchange membranes (PEMs), and how do its fluorinated chains enhance performance?

- Methodological Answer : Sulfonate derivatives (e.g., ethyl this compound-1-sulfonate) act as precursors for PEMs due to:

- Hydrophobic backbone : Fluorine’s electronegativity reduces water swelling while maintaining proton conductivity (0.1–0.2 S/cm at 80°C).

- Chemical stability : Fluorinated chains resist radical attack in fuel cell environments. Evaluate durability via Fenton’s test (H₂O₂/Fe²⁺ exposure) and compare ion-exchange capacity (IEC) before/after aging .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the thermal stability of heptafluoropentene-derived copolymers?

- Methodological Answer : Discrepancies in thermal decomposition temperatures (e.g., 250–300°C) arise from:

- Polymer architecture : Branching density (measured by ¹⁹F NMR spin-lattice relaxation) inversely correlates with stability.

- End-group effects : Terminal –CF₂H groups degrade faster than –CF₃. Use end-capping agents (e.g., perfluorooctyl iodide) during synthesis to improve stability .

- Standardized testing : Adopt identical TGA protocols (heating rate: 10°C/min; N₂ atmosphere) for cross-study comparisons.

Methodological Recommendations

- Synthetic Optimization : Use design of experiments (DoE) to map catalyst loading vs. temperature effects on yield.

- Advanced Characterization : Pair dynamic mechanical analysis (DMA) with small-angle X-ray scattering (SAXS) to correlate fluoropolymer morphology with mechanical properties.

- Computational Modeling : Apply density functional theory (DFT) to predict regioselectivity in dehydrofluorination pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.